molecular formula C22H22N4O5 B11295502 1-(3-Methylpiperidin-1-yl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(3-Methylpiperidin-1-yl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11295502
M. Wt: 422.4 g/mol
InChI Key: IRSIVZNYIXZEEH-UHFFFAOYSA-N
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Description

1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound with a molecular formula of C18H20N4O4. This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions, often using concentrated nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the piperidine, nitrophenyl, and oxadiazole moieties using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl and oxadiazole moieties may play a role in binding to enzymes or receptors, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(3-Methylpiperidin-1-yl)-2-nitrophenyl)ethan-1-one: Similar structure but lacks the oxadiazole moiety.

    4-(4-Methylpiperidin-1-yl)aniline: Contains a piperidine ring but differs in the substitution pattern and functional groups.

Uniqueness

1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of both the nitrophenyl and oxadiazole moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-[2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C22H22N4O5/c1-15-5-4-12-25(13-15)20(27)14-30-19-7-3-2-6-18(19)21-23-22(31-24-21)16-8-10-17(11-9-16)26(28)29/h2-3,6-11,15H,4-5,12-14H2,1H3

InChI Key

IRSIVZNYIXZEEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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